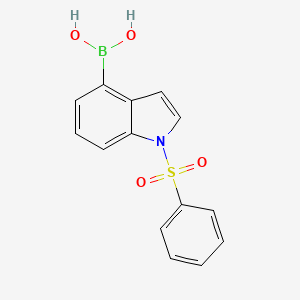

1-Benzenesulfonyl-1H-indole-4-boronic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-55-0 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 Benzenesulfonyl 1h Indole 4 Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Benzenesulfonyl-1H-indole-4-boronic acid serves as a versatile coupling partner in several such reactions.

Suzuki-Miyaura Coupling: Mechanistic Insights and Scope

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org It is a powerful tool for the construction of biaryl systems. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

The reaction commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic borate (B1201080) species. libretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, thus completing the cycle. libretexts.orgrsc.org

Palladium Catalysts: Palladium-based catalytic systems are the most extensively studied and utilized for the Suzuki-Miyaura coupling of indole (B1671886) derivatives. For the coupling of this compound with various aryl halides, several effective palladium catalysts have been identified. Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically used in conjunction with phosphine (B1218219) ligands.

Research on related indole boronic acids suggests that sterically bulky and electron-rich phosphine ligands are highly effective in promoting the coupling reaction. Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) have shown significant success in the coupling of other N-protected indoleboronic acids. While specific data for this compound is not extensively tabulated in readily available literature, the general principles of Suzuki-Miyaura couplings of related compounds suggest that these catalyst systems would be highly effective.

Nickel Catalysts: Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for Suzuki-Miyaura couplings. In the context of coupling reactions involving boronic acids, nickel complexes such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂) in combination with phosphine ligands like triphenylphosphine (B44618) (PPh₃) have been employed. wikipedia.org Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides. The mechanism of nickel-catalyzed Suzuki-Miyaura coupling is analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, specific documented examples of using nickel catalysts for the coupling of this compound are sparse in the current literature.

| Catalyst System | Coupling Partners | Product | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | This compound + Aryl Bromide | 4-Aryl-1-benzenesulfonyl-1H-indole | High | General knowledge from related couplings |

| Pd₂(dba)₃ / XPhos | This compound + Aryl Chloride | 4-Aryl-1-benzenesulfonyl-1H-indole | Moderate to High | General knowledge from related couplings |

| Ni(cod)₂ / PPh₃ | This compound + Aryl Bromide | 4-Aryl-1-benzenesulfonyl-1H-indole | Moderate to High | General knowledge from related couplings |

This table is illustrative and based on general principles of Suzuki-Miyaura couplings of similar substrates, as specific data for this exact compound is not widely published.

The substrate scope of the Suzuki-Miyaura coupling involving this compound is expected to be broad, encompassing a wide range of aryl and heteroaryl halides. The benzenesulfonyl protecting group is generally stable under typical Suzuki-Miyaura conditions.

Aryl Halides: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. libretexts.org Aryl iodides and bromides are highly reactive and typically provide excellent yields. The coupling of aryl chlorides, which are more challenging substrates, can often be achieved with high efficiency by employing specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands. organic-chemistry.org

Limitations: One of the primary limitations in Suzuki-Miyaura couplings can be steric hindrance. Highly substituted aryl halides or those with bulky ortho substituents may exhibit reduced reactivity. Another potential issue is the presence of certain functional groups on the coupling partners that can interfere with the catalyst. However, the Suzuki-Miyaura reaction is known for its high functional group tolerance.

| Aryl Halide | Product | Yield (%) | Notes |

| 4-Bromoanisole | 1-Benzenesulfonyl-4-(4-methoxyphenyl)-1H-indole | Expected High | Electron-donating group on aryl halide. |

| 4-Chlorobenzonitrile | 1-Benzenesulfonyl-4-(4-cyanophenyl)-1H-indole | Expected Moderate to High | Electron-withdrawing group on aryl halide, may require optimized catalyst. |

| 2-Bromopyridine | 1-Benzenesulfonyl-4-(pyridin-2-yl)-1H-indole | Expected Moderate to High | Heteroaryl halide coupling is generally feasible. |

| 1-Bromo-2,6-dimethylbenzene | 1-Benzenesulfonyl-4-(2,6-dimethylphenyl)-1H-indole | Expected Low to Moderate | Steric hindrance may significantly lower the yield. |

This table is illustrative and based on general principles of Suzuki-Miyaura couplings of similar substrates.

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. For the coupling of this compound, the design of the phosphine ligand plays a pivotal role.

Bulky and Electron-Rich Ligands: Ligands such as SPhos and XPhos, which are part of the Buchwald-type biaryl phosphine family, are particularly effective. Their bulkiness promotes the reductive elimination step and helps to prevent catalyst deactivation through the formation of inactive palladium clusters. The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.

N-Heterocyclic Carbenes (NHCs): In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have also been successfully employed as ligands in Suzuki-Miyaura couplings. NHC ligands are strong sigma-donors and form very stable complexes with palladium, which can lead to high catalytic activity and longevity.

The benzenesulfonyl group on the indole nitrogen is an electron-withdrawing group, which can influence the electronic properties of the indole ring. This electronic effect may impact the transmetalation step of the catalytic cycle. A well-designed ligand can help to overcome any potential electronic deactivation and ensure efficient coupling.

Other Boronic Acid-Based Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. youtube.com This reaction is attractive because it can often be carried out under mild conditions, sometimes even in the presence of air. youtube.com

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex from the boronic acid. This complex then reacts with the amine or alcohol. A key feature of the mechanism is the proposed involvement of a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. youtube.com The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

For this compound, the Chan-Lam coupling would provide a direct route to 4-amino- and 4-alkoxy- or 4-aryloxy-1-benzenesulfonyl-1H-indoles. While specific examples utilizing this exact boronic acid are not prevalent in the literature, the reaction is generally applicable to a wide range of aryl boronic acids and N-H or O-H containing compounds.

| Coupling Partner | Product | Catalyst | Notes |

| Aniline | 1-Benzenesulfonyl-4-(phenylamino)-1H-indole | Cu(OAc)₂ | Formation of a C-N bond. |

| Phenol | 1-Benzenesulfonyl-4-phenoxy-1H-indole | Cu(OAc)₂ | Formation of a C-O bond. |

| Benzylamine | 4-(Benzylamino)-1-benzenesulfonyl-1H-indole | Cu(OAc)₂ | Coupling with an aliphatic amine. |

This table is illustrative and based on the general scope of the Chan-Lam coupling.

Petasis Reaction

The Petasis reaction, a three-component condensation of a boronic acid, an amine, and a carbonyl compound, is a powerful tool for the synthesis of substituted amines. The participation of indole derivatives in Petasis-type reactions has been documented, where the indole nucleus can act as the amine component. However, N-unsubstituted indoles are generally poor substrates under standard Petasis conditions. The presence of the electron-withdrawing benzenesulfonyl group on the indole nitrogen in This compound is expected to further decrease the nucleophilicity of the indole ring, potentially rendering it unreactive as the amine component in a classical Petasis reaction.

Conversely, the boronic acid moiety of this compound would be expected to act as the nucleophilic partner, transferring the indol-4-yl group to an iminium ion formed in situ. The benzenesulfonyl group's electron-withdrawing nature can influence the nucleophilicity of the boronic acid. Electron-deficient arylboronic acids are known to be less reactive in Petasis reactions compared to their electron-rich counterparts, often requiring elevated temperatures or microwave irradiation to proceed efficiently. organic-chemistry.org

A study by Follmann et al. on the Petasis reaction of electron-poor aromatic amines under microwave conditions provides insights into the reactivity of electron-deficient boronic acids. While not using this compound specifically, the study demonstrates that various aryl and heteroaryl boronic acids can react with electron-poor amines and glyoxylic acid. The success of the reaction is highly dependent on the electronic nature of the boronic acid. organic-chemistry.orgresearchgate.net

Table 1: Examples of Petasis-Borono-Mannich Reactions with Various Boronic Acids and Electron-Poor Amines

| Boronic Acid | Amine | Carbonyl | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Aminopyridine | Glyoxylic acid | 2-((Pyridin-2-ylamino)(phenyl)methyl)acetic acid | 87 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | 2-Aminopyridine | Glyoxylic acid | 2-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)acetic acid | 92 | organic-chemistry.org |

| 2-Thiopheneboronic acid | 2-Aminopyridine | Glyoxylic acid | 2-((Pyridin-2-ylamino)(thiophen-2-yl)methyl)acetic acid | 85 | organic-chemistry.org |

| 3-Furylboronic acid | 3-Aminoquinoline | Glyoxylic acid | 2-((Furan-3-yl)(quinolin-3-ylamino)methyl)acetic acid | 75 | organic-chemistry.org |

This table presents data for analogous reactions to infer the potential reactivity of this compound.

Based on these findings, it is plausible that this compound could participate in Petasis reactions, particularly with more reactive amines and under forcing conditions such as microwave heating. The expected product would be an α-amino acid derivative resulting from the transfer of the 1-benzenesulfonyl-1H-indol-4-yl group.

Electrophilic and Nucleophilic Reactions Involving the Boronic Acid Moiety

The boronic acid group is amphiphilic, capable of engaging in both electrophilic and nucleophilic interactions.

Electrophilic Reactions: The boron atom in this compound is electron-deficient and acts as a Lewis acid. It can readily react with nucleophiles, such as hydroxide (B78521) or fluoride (B91410) ions, to form a tetracoordinate boronate species. nih.gov This Lewis acidity is a key feature in many of its reactions, including the initial activation step in the Petasis reaction where it can coordinate with an amine or a hydroxyl group. wikipedia.org The electron-withdrawing benzenesulfonyl group on the indole ring is expected to enhance the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack compared to an unsubstituted indole-4-boronic acid.

Nucleophilic Reactions: The indole-boron bond can be viewed as a source of a nucleophilic indol-4-yl group. This is most prominently observed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where the boronic acid, after activation with a base, transfers its organic substituent to an organopalladium intermediate. mdpi.comnih.gov While the Suzuki-Miyaura reaction is a prime example, the nucleophilic character of the indol-4-yl group can be harnessed in other transformations as well. The benzenesulfonyl group, by withdrawing electron density, would likely decrease the nucleophilicity of the indol-4-yl group, potentially requiring more forcing conditions for its transfer in cross-coupling reactions.

Intramolecular Reactivity and Cyclization Pathways

For instance, intramolecular C-H borylation reactions of N-substituted indoles are known, although they typically occur at other positions on the indole ring unless directed by specific functional groups. nih.gov It is conceivable that under certain conditions, an intramolecular reaction could occur between the boronic acid and a suitable functional group introduced elsewhere on the molecule, or even with the indole ring itself, although the latter would be electronically disfavored due to the electron-withdrawing sulfonyl group.

More relevant are intramolecular cyclizations of N-arylindoles where a pendant group on the N-aryl substituent reacts with the C2 or C3 position of the indole. While not directly involving a boronic acid at the 4-position, these studies highlight the potential for the indole nucleus to participate in cyclization reactions. For example, NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides leads to the formation of fused and spirocyclic indolines. rsc.org

A hypothetical intramolecular reaction of this compound could involve the functionalization of the benzenesulfonyl group with a reactive moiety that could then cyclize onto the indole ring or interact with the boronic acid. However, such pathways remain speculative without direct experimental evidence.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not present in the available literature. However, general principles can be applied to understand the factors that would govern its reactivity.

Reaction Kinetics: The rate of reactions involving the boronic acid moiety, such as the Petasis reaction, is influenced by several factors. The concentration of reactants, temperature, and the presence of catalysts all play a crucial role. For the Petasis reaction, the rate-determining step is often considered to be the irreversible transfer of the organic group from the boronate complex to the iminium ion. nih.govorganic-chemistry.org The electron-withdrawing benzenesulfonyl group on this compound would likely decrease the nucleophilicity of the indol-4-yl group, thus slowing down the rate of this transfer step compared to more electron-rich arylboronic acids. To achieve reasonable reaction rates, higher temperatures or the use of microwave irradiation might be necessary, as has been demonstrated for other electron-poor boronic acids. organic-chemistry.org

Applications of 1 Benzenesulfonyl 1h Indole 4 Boronic Acid in Medicinal Chemistry Research

Role as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The indole (B1671886) ring system is a classic example of such a scaffold. americanchemicalsuppliers.com The introduction of a boronic acid group and a benzenesulfonyl substituent onto the indole core, as seen in 1-Benzenesulfonyl-1H-indole-4-boronic acid, further enhances its utility in drug discovery by providing key functionalities for synthetic elaboration and molecular recognition.

Design and Synthesis of Novel Indole-Based Scaffolds

This compound is an exemplary starting material for the construction of novel and diverse indole-based scaffolds. The boronic acid at the C4 position is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in medicinal chemistry. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, leading to the generation of large libraries of novel compounds.

The benzenesulfonyl group on the indole nitrogen serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the indole nitrogen during synthetic manipulations. Secondly, the sulfonyl group can itself contribute to the biological activity of the final compound or be removed under specific conditions to yield the free N-H indole. The ability to selectively remove the benzenesulfonyl group adds another layer of versatility to the design of new scaffolds.

The synthesis of such functionalized indoles is of great interest as indole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the boronic acid allows for the exploration of chemical space around the indole core in a controlled and predictable manner.

Table 1: Potential Suzuki-Miyaura Coupling Partners for Scaffold Diversification

| Coupling Partner Class | Example | Potential Therapeutic Area |

|---|---|---|

| Phenyl derivatives | 4-Fluorophenylboronic acid | Oncology, Inflammation |

| Pyridine derivatives | Pyridine-3-boronic acid | Neurological disorders |

| Thiophene derivatives | Thiophene-2-boronic acid | Infectious diseases |

| Pyrazole derivatives | 1-Methyl-1H-pyrazole-4-boronic acid | Metabolic diseases |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal starting point for systematic SAR explorations.

By keeping the core 1-benzenesulfonyl-indole moiety constant, medicinal chemists can systematically vary the substituent introduced at the 4-position via the boronic acid handle. For instance, a library of compounds can be synthesized where different substituted aryl or heteroaryl groups are coupled. The biological activity of these derivatives can then be assessed, and the data used to build a robust SAR model.

Key questions that can be addressed through SAR studies of derivatives from this scaffold include:

The impact of electronic effects (electron-donating vs. electron-withdrawing groups) on the coupled ring system.

The influence of steric bulk on binding affinity.

The role of hydrogen bond donors and acceptors on the appended moiety.

These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Utility as a Building Block in Complex Molecular Architectures

The presence of multiple, orthogonally reactive sites on this compound makes it a valuable building block for the construction of complex molecular architectures, which is often a requirement for achieving high selectivity and potency against specific biological targets.

Convergent Synthesis of Bioactive Compounds

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than linear synthesis for the preparation of complex molecules.

This compound can serve as a key fragment in convergent synthetic routes. For example, a complex side chain can be built onto a separate molecular scaffold, which is then coupled to the indole-4-position via the boronic acid. This approach allows for the late-stage introduction of the indole moiety, which can be advantageous in multi-step synthetic sequences. The ability to perform site-selective modifications on different parts of the molecule before the final coupling step is a significant advantage of this strategy.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of new drug candidates. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

This compound can be utilized in FBDD in a couple of ways. The core scaffold itself can be considered a fragment, and its binding to a target can be assessed. More commonly, it can be used to elaborate on an initial fragment hit. For example, if a small fragment is found to bind to a target, and structural information reveals a nearby pocket, this compound could be used to synthesize a series of derivatives that extend into that pocket, thereby increasing affinity and selectivity. Boronic acids are particularly useful in FBDD as they can form reversible covalent bonds with certain amino acid residues in a protein's active site, which can be a powerful way to enhance potency.

Table 2: Comparison of Synthesis Strategies

| Strategy | Description | Key Advantage |

|---|---|---|

| Linear Synthesis | Step-by-step construction of the target molecule. | Conceptually simple. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Increased overall yield and efficiency for complex targets. |

| Fragment-Based Drug Discovery | Identification and optimization of small binding fragments. | More efficient exploration of chemical space and higher hit quality. |

Incorporation into Targeted Therapeutics Research

Targeted therapies are drugs that are designed to interfere with specific molecules that are involved in the growth, progression, and spread of diseases such as cancer. The development of targeted therapeutics requires molecular scaffolds that can be precisely functionalized to achieve high affinity and selectivity for the intended target.

This compound is a valuable tool in this area of research. The ability to introduce a wide range of substituents at the C4 position allows for the fine-tuning of interactions with a specific binding site on a target protein. For example, in the development of kinase inhibitors, a common strategy is to design molecules that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. The versatility of the Suzuki-Miyaura coupling with this compound allows for the systematic exploration of different substituents to optimize these interactions.

Furthermore, the boronic acid moiety itself can be a key pharmacophore, interacting with serine, threonine, or catalytic water molecules in an enzyme's active site. This has been successfully exploited in the design of proteasome inhibitors for the treatment of cancer. Phenylboronic acids and their derivatives have also gained attention for their potential in targeted cancer therapy due to their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells. The indole scaffold itself is found in numerous approved targeted cancer therapies.

The combination of the privileged indole scaffold, the versatile boronic acid handle, and the modulating benzenesulfonyl group makes this compound a powerful and highly relevant starting material for the discovery and development of the next generation of targeted therapeutics.

Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. bldpharm.comnih.gov The development of small molecules that can inhibit or stabilize these interactions is a significant area of medicinal chemistry. bldpharm.comnih.gov The indole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry and has been incorporated into various compounds designed to modulate PPIs. uj.edu.pl

However, a comprehensive search of scientific databases does not yield any studies where this compound has been specifically designed or utilized as a modulator of protein-protein interactions.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov This technology represents a paradigm shift in drug discovery, moving from inhibition to induced degradation. nih.gov A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

Boronic acids have been explored in the context of PROTACs, particularly for creating conditional PROTACs that are activated in specific cellular environments, such as those with high levels of reactive oxygen species (ROS). nih.gov The boronic acid moiety can act as a trigger for the release of the active PROTAC molecule.

Despite the potential of its boronic acid group, there is no published research documenting the synthesis or application of this compound as a component in the development of PROTACs.

Application in Covalent Drug Design Strategies

Covalent drugs form a stable, chemical bond with their target protein, which can lead to enhanced potency and a longer duration of action. rsc.org Boronic acids are a well-established class of reversible covalent inhibitors. nih.govnih.gov The boron atom can form a reversible covalent bond with nucleophilic residues, such as serine, in the active site of enzymes. nih.gov This property has been successfully exploited in the development of several approved drugs. nih.gov

While the boronic acid functional group of this compound suggests potential for its use in covalent drug design, there are no specific studies in the scientific literature that report its use in the development of covalent inhibitors.

Contributions to Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. This iterative process involves the synthesis and testing of numerous analogs.

As a commercially available chemical, this compound is categorized as a building block, suggesting its potential for use in the synthesis of more complex molecules. labcompare.combiomall.incalpaclab.com However, without published studies detailing its incorporation into lead compounds and the subsequent evaluation of its impact on drug-like properties, its specific contributions to lead optimization and drug candidate development remain undocumented.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Reactivity Prediction

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1-Benzenesulfonyl-1H-indole-4-boronic acid. These techniques provide critical information regarding its mass, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₂BNO₄S), HRMS provides definitive confirmation of its molecular formula.

In a typical HRMS analysis using a method like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ is measured. rsc.org The theoretical monoisotopic mass of C₁₄H₁₂BNO₄S is 301.0580 g/mol . nih.gov An experimental HRMS measurement would be expected to yield a value that is within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental formula.

Table 1: Theoretical Isotopic Distribution for [C₁₄H₁₂BNO₄S+H]⁺

| Isotope | m/z | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₄¹H₁₃¹¹B¹⁴N¹⁶O₄³²S | 302.0618 | 100.00 |

| ¹³C¹²C₁₃¹H₁₃¹¹B¹⁴N¹⁶O₄³²S | 303.0652 | 15.58 |

| ¹²C₁₄¹H₁₃¹¹B¹⁴N¹⁶O₄³⁴S | 304.0572 | 4.51 |

This table presents a hypothetical isotopic distribution pattern that would be expected in an HRMS spectrum, aiding in the confirmation of the compound's identity.

The analysis of boronic acids by mass spectrometry can sometimes be challenging due to their propensity to form cyclic anhydrides (boroxines) or complexes with solvents. researchgate.net Therefore, careful selection of the ionization method and solvent system is crucial for obtaining a clear mass spectrum corresponding to the monomeric species.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed structure of this compound in solution. While standard ¹H and ¹³C NMR provide primary evidence of the carbon-hydrogen framework, advanced techniques are necessary for complete stereochemical assignment and conformational analysis. lookchem.comthieme-connect.dersc.org

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole (B1671886) and benzenesulfonyl rings. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom attached to the boronic acid group would be of particular interest.

Advanced NMR Techniques:

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar coupling network between protons, helping to assign adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the indole core, the benzenesulfonyl group, and the boronic acid moiety. For instance, correlations between the indole protons and the sulfonyl carbon, and between the indole protons and the carbon bearing the boronic acid, would be definitive.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation in solution. For example, NOE correlations between protons on the benzenesulfonyl ring and protons on the indole ring would indicate their spatial proximity, helping to define the rotational orientation of the sulfonyl group relative to the indole plane.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Indole H-2 | 7.8 - 8.2 | 125 - 129 |

| Indole H-3 | 6.6 - 7.0 | 105 - 109 |

| Indole H-5 | 7.4 - 7.8 | 122 - 126 |

| Indole H-6 | 7.1 - 7.5 | 120 - 124 |

| Indole H-7 | 7.9 - 8.3 | 128 - 132 |

| Sulfonyl H-ortho | 7.9 - 8.3 | 135 - 139 |

| Sulfonyl H-meta | 7.5 - 7.9 | 128 - 132 |

| Sulfonyl H-para | 7.6 - 8.0 | 133 - 137 |

Note: These are illustrative predicted values. Actual chemical shifts will depend on the solvent and other experimental conditions.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens to understand the intrinsic properties of this compound that are not directly accessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and electronic properties.

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the orientation of the benzenesulfonyl group relative to the indole ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the benzenesulfonyl group is expected to lower the energy of the HOMO and LUMO compared to unsubstituted indole.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule's lowest energy state, molecular dynamics (MD) simulations can model its dynamic behavior over time. This is particularly important for understanding the conformational flexibility of this compound.

MD simulations can track the movement of each atom in the molecule in a simulated solvent environment, providing insights into:

Rotational Barriers: The energy barrier for rotation around the N-S bond (between the indole nitrogen and the sulfonyl group) and the C-S bond (between the sulfonyl group and the phenyl ring) can be calculated. This helps to understand the conformational isomers that might exist and their rates of interconversion.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and stability of the solute. Hydrogen bonding interactions between the boronic acid group and water molecules, for example, can be modeled.

Conformational Landscape: By running long simulations, it is possible to map out the accessible conformations of the molecule and their relative populations.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgnih.gov

Transition State Theory: By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the feasibility of different reaction pathways.

Mechanism of Suzuki-Miyaura Coupling: The detailed mechanism of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination, can be modeled computationally. This can help to understand the role of the catalyst, base, and solvent, and to predict the yield of the desired cross-coupled product. The electronic properties of the this compound, as determined by DFT, will be a key input for these models. The electron-withdrawing sulfonyl group may influence the rate of transmetalation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-boronobenzoic acid |

In Silico Screening and Virtual Library Generation for Drug Discovery

The strategic application of computational tools has become a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates. In silico screening and the generation of virtual libraries are pivotal in this process, and a molecule like this compound serves as an excellent scaffold for such explorations.

In silico screening involves the use of computer models to screen vast libraries of virtual compounds against a biological target, such as a protein or enzyme, to identify those that are most likely to exhibit a desired biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Virtual library generation is the process of creating a large, diverse collection of chemical structures in a computer database. These libraries can be designed to explore a specific chemical space around a lead compound, such as this compound, by systematically modifying its structure. For instance, different substituents can be added to the indole or benzene (B151609) rings, or the boronic acid group can be replaced with other functional groups to create a library of related compounds with a wide range of physicochemical properties.

Recent studies have demonstrated the power of these techniques in identifying novel inhibitors for various diseases. For example, virtual screening of indole derivatives has led to the discovery of potent inhibitors of enzymes like DNA gyrase, which is a target for antituberculosis agents. nih.gov Similarly, computational studies on benzene sulfonamide derivatives have identified promising anticancer agents. nih.gov The success of the boronic acid-containing drug, Velcade (bortezomib), a proteasome inhibitor, has spurred significant interest in using boronic acids in drug screening. nih.gov

The process of in silico screening and virtual library generation for a compound like this compound would typically involve the following steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Virtual Library Design: Creating a virtual library of compounds based on the this compound scaffold. This can be achieved by enumerating various substituents at different positions of the molecule.

Molecular Docking: Using computational algorithms to predict the binding orientation and affinity of each compound in the virtual library to the active site of the biological target.

Scoring and Ranking: Ranking the compounds based on their predicted binding affinity and other drug-like properties.

Hit Selection and Experimental Validation: Selecting the most promising candidates for synthesis and experimental testing to validate their biological activity.

The insights gained from these in silico approaches can guide the design of more potent and selective drug candidates, accelerating the drug discovery pipeline.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₂BNO₄S | 301.13 | 1256358-55-0 labcompare.com |

| Indole-4-boronic acid | C₈H₈BNO₂ | 160.97 | 220465-43-0 sigmaaldrich.com |

| 1-Benzenesulfonyl-1H-indole-7-boronic acid | C₁₄H₁₂BNO₄S | 301.13 | 1256358-56-1 bldpharm.com |

| 4-(Hydroxymethyl)benzeneboronic acid | C₇H₉BO₃ | 151.96 | 59016-93-2 nih.gov |

Table 2: Examples of In Silico Screening Applications for Related Compound Classes

| Compound Class | Therapeutic Target | Screening Method | Key Findings |

| Indole derivatives | DNA Gyrase (M. tuberculosis) | Ligand-based virtual screening | Identification of potent inhibitors with low micromolar activity. nih.gov |

| Benzene sulfonamides | Breast Cancer Cell Lines (MCF-7) | Molecular docking | Discovery of derivatives with significant anticancer and antioxidant effects. nih.gov |

| Boronic acids | Immunoproteasome | Structure-based virtual screening | Identification of novel cyclic boronic acid inhibitors. bme.hu |

| Indole acylguanidines | β-secretase (BACE1) | Virtual screening and hit-to-lead optimization | Discovery of potent inhibitors for potential Alzheimer's disease treatment. researchgate.net |

Derivatization and Functionalization Strategies of 1 Benzenesulfonyl 1h Indole 4 Boronic Acid

Post-Synthetic Modifications of the Boronic Acid Group

The boronic acid moiety is a highly versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org However, it also undergoes a range of other chemical transformations that allow for further molecular elaboration. These modifications can enhance stability, alter reactivity, or create new functionalities.

Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters. researchgate.net This transformation is often employed to protect the boronic acid group or to create derivatives with altered physical and chemical properties. A common reagent for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which reacts with the boronic acid to yield a stable pinacol ester. sigmaaldrich.com This esterification is typically performed under conditions that remove water, driving the equilibrium towards the product. These boronate esters are generally more stable, less polar, and more suitable for certain reaction conditions than the free boronic acids. researchgate.net

While direct amidation of boronic acids is less common, they can be converted into dipeptidyl boronic acids. In these syntheses, a peptide's carboxylic acid groups react with an amino boronate to form a dipeptidyl boronic ester. nih.gov Another approach involves the formation of boronic acid-diethanolamine complexes, which can be considered a form of amidation and esterification, creating a stable bicyclic structure. nih.gov

Table 1: Reagents for Esterification of Indole (B1671886) Boronic Acids This table is interactive. Users can sort columns by clicking on the headers.

| Reagent | Product Type | Resulting Compound Example | Reference |

|---|---|---|---|

| Pinacol | Boronate Ester | 1-Benzenesulfonyl-1H-indole-4-boronic acid pinacol ester | sigmaaldrich.com |

| Diethanolamine (B148213) | Boronate Complex | Dipeptidyl boronic acid-diethanolamine complex | nih.gov |

Boronic acids are Lewis acids and can accept a pair of electrons from a Lewis base to form a tetracoordinate 'ate' complex. nih.gov This property is fundamental to their reactivity in cross-coupling reactions. nih.gov They readily form reversible complexes with nucleophilic groups, particularly 1,2- and 1,3-diols found in sugars and glycoproteins. nih.gov This interaction is also exploited synthetically. For example, diethanolamine reacts with boronic acids to form stable, crystalline complexes. nih.gov These complexes can serve as a protected form of the boronic acid, which can be more easily purified and stored. The formation of these complexes is typically reversible, and the free boronic acid can be regenerated under acidic conditions.

Modification of the Indole Nitrogen (N1)

The N1 position of the indole ring in this compound is occupied by a benzenesulfonyl group. This group acts as a protecting group and an activating/directing group in various reactions. nih.govresearchgate.net Modifying this substituent is a key strategy for altering the electronic properties of the indole ring and for accessing different synthetic pathways.

While the parent compound features a benzenesulfonyl group, it is synthetically feasible to introduce a variety of other sulfonyl groups at the N1 position. This can be achieved either by synthesizing the indole with the desired sulfonyl group from the outset or by a deprotection-reprotection sequence. Common alternative sulfonyl groups include the tosyl (p-toluenesulfonyl) and mesyl (methanesulfonyl) groups. chemicalbook.comamadischem.com The choice of sulfonyl group can influence the reactivity of the indole ring and the stability of the compound.

Table 2: Examples of N-Sulfonyl Indole Boronic Acid Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| N-Substituent | Compound Name | CAS Number | Reference |

|---|---|---|---|

| Methanesulfonyl (Mesyl) | 1-Methanesulfonyl-1H-indole-4-boronic acid pinacol ester | 1042917-73-6 | chemicalbook.com |

The benzenesulfonyl group can be removed under specific reaction conditions to yield the free N-H indole. This unprotected indole can then be functionalized with a wide range of alternative substituents. The selection of a directing group at the N1 position is crucial for controlling the regioselectivity of subsequent C-H functionalization reactions on the indole core. nih.govresearchgate.net For instance, installing a pivaloyl group can direct functionalization to different positions compared to a sulfonyl group. nih.govresearchgate.net Other potential N-substituents include various alkyl and acyl groups, which can be introduced through standard N-alkylation or N-acylation protocols after the removal of the initial benzenesulfonyl group.

Functionalization at Other Positions of the Indole Ring

Beyond the C4 and N1 positions, the indole ring of this compound offers several other sites for functionalization, namely the C2, C3, C5, C6, and C7 positions. Accessing these positions, particularly on the benzene (B151609) portion of the indole (C5, C6, C7), has historically been challenging but is now achievable through modern synthetic methods. nih.govresearchgate.net

The directing effect of the N-benzenesulfonyl group plays a significant role in these transformations. Transition-metal-catalyzed C-H activation is a powerful strategy for introducing new functional groups at specific C-H bonds. nih.govresearchgate.net

C2 and C3 Positions: The pyrrole (B145914) ring of the indole is generally more reactive towards electrophiles and certain organometallic reactions. Dual functionalization at the C2 and C3 positions can be achieved using strategies such as Pd(II)/Cu(I) co-catalyzed reactions. nih.gov For example, a C2 arylation can be followed by a C3 functionalization in a one-pot process. nih.gov

C5 and C6 Positions: Functionalization at these positions often requires specific catalytic systems. For instance, copper-catalyzed reactions have been shown to favor C6 arylation when a suitable directing group is present on the indole nitrogen. nih.govresearchgate.net

C7 Position: The C7 position, located ortho to the indole nitrogen, can be selectively functionalized using palladium catalysis. researchgate.net The reaction's success and high regioselectivity often depend on the combination of the N-directing group and the choice of ligand for the palladium catalyst. researchgate.net The steric bulk of the N-directing group is often a critical factor in achieving high reactivity and selectivity for the C7 position. researchgate.net

These site-selective functionalizations provide a powerful toolkit for the synthesis of highly substituted and complex indole derivatives starting from the this compound framework.

Regioselective Functionalization

The regioselective functionalization of the indole nucleus is a key challenge in the synthesis of complex indole-containing molecules. For this compound, the primary sites for potential functionalization, beyond the boronic acid at C4, are the C2, C3, C5, C6, and C7 positions of the indole ring.

The benzenesulfonyl group at the N1 position acts as an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. Generally, for N-sulfonylindoles, electrophilic attack is often directed to the C3 position. However, the existing substitution at C4 would likely influence the outcome.

Palladium-catalyzed C-H activation is a powerful tool for the regioselective functionalization of indoles. By employing specific directing groups, it is possible to achieve arylation, alkenylation, or acylation at positions that are otherwise difficult to access. While no studies have been published specifically for this compound, it is conceivable that the sulfonyl group itself or a transiently installed directing group could be used to control the regioselectivity of further functionalization.

Table 1: Potential Regioselective Functionalization Reactions

| Position | Reaction Type | Potential Reagents and Conditions | Expected Product |

| C2 | Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent. | 2-Halo-1-benzenesulfonyl-1H-indole-4-boronic acid derivative |

| C3 | Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-1-benzenesulfonyl-1H-indole-4-boronic acid derivative |

| C7 | Directed C-H Activation | Pd(OAc)₂, suitable ligand (e.g., phosphine (B1218219) or N-heterocyclic carbene), aryl halide. | 7-Aryl-1-benzenesulfonyl-1H-indole-4-boronic acid derivative |

This table represents hypothetical reactions based on known indole chemistry and is not based on published experimental data for the subject compound.

Introduction of Diverse Chemical Tags

The introduction of chemical tags, such as fluorescent dyes, biotin, or handles for click chemistry, is crucial for the development of chemical probes and diagnostic agents. The boronic acid group of this compound is an ideal anchor point for such modifications via Suzuki-Miyaura cross-coupling reactions.

By coupling the boronic acid with a suitably functionalized aryl or heteroaryl halide, a wide array of chemical tags can be introduced at the C4 position. For example, coupling with a bromo-substituted fluorophore would yield a fluorescently labeled indole derivative. Similarly, coupling with an azide- or alkyne-containing partner would install a handle for subsequent bioorthogonal conjugation reactions.

Table 2: Potential Strategies for Introducing Chemical Tags

| Tag Type | Coupling Partner | Reaction Type | Potential Product |

| Fluorescent Dye | Halogenated coumarin, fluorescein, or rhodamine derivative | Suzuki-Miyaura Coupling | Fluorescently labeled 1-benzenesulfonyl-4-aryl-1H-indole |

| Biotin | Biotinylated aryl halide | Suzuki-Miyaura Coupling | Biotinylated 1-benzenesulfonyl-4-aryl-1H-indole |

| Click Chemistry Handle | Azido- or alkynyl-substituted aryl halide | Suzuki-Miyaura Coupling | 1-Benzenesulfonyl-4-(azido/alkynyl-aryl)-1H-indole |

This table outlines potential synthetic strategies and does not reflect experimentally verified outcomes for the title compound.

Synthesis of Polymer-Supported or Solid-Phase Conjugates for High-Throughput Synthesis

High-throughput synthesis is a powerful strategy for the rapid generation of compound libraries for drug discovery and materials science. The immobilization of a core scaffold onto a solid support allows for the efficient addition and modification of building blocks, with simplified purification procedures.

While no literature specifically describes the immobilization of this compound, general methods for attaching boronic acids to solid supports are well-established. One common approach involves the reaction of the boronic acid with a diethanolamine-functionalized resin, such as DEAM-polystyrene. This forms a stable boronate ester linkage that is reversible under acidic conditions, allowing for the cleavage of the final product from the support.

Once immobilized, the resin-bound indole could be subjected to a variety of functionalization reactions, primarily targeting other positions on the indole ring (e.g., C2, C3, C7) as described in section 6.3.1. Subsequent cleavage from the resin would yield a library of diversely substituted indole-4-boronic acids or their derivatives.

Table 3: Potential Scheme for Solid-Phase Synthesis

| Step | Description | Reagents and Conditions |

| 1. Immobilization | Attachment of the boronic acid to a solid support. | DEAM-polystyrene resin, anhydrous solvent. |

| 2. Diversification | Functionalization of the indole core at a different position (e.g., C7). | Pd-catalyzed C-H arylation with a library of aryl halides. |

| 3. Cleavage | Release of the functionalized product from the resin. | Acidic conditions (e.g., trifluoroacetic acid). |

This table presents a hypothetical workflow for the solid-phase synthesis of derivatives of the subject compound.

Emerging Research Avenues and Future Perspectives for 1 Benzenesulfonyl 1h Indole 4 Boronic Acid

Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for boronic acids often rely on methods that are not environmentally benign. nih.gov Modern research is increasingly focused on developing sustainable and green chemistry approaches to mitigate environmental impact.

Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, is emerging as a powerful tool for chemical manufacturing, offering improved safety, efficiency, and scalability over traditional batch processing. bioduro.comyoutube.com This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. youtube.com For the synthesis of indole (B1671886) derivatives and boronic acids, flow chemistry presents several advantages, including enhanced heat and mass transfer, better control of reaction impurities, and the ability to safely handle hazardous reagents or unstable intermediates. bioduro.comresearchgate.net

A potential flow synthesis approach for 1-Benzenesulfonyl-1H-indole-4-boronic acid could involve a multi-step sequence integrated into a continuous system. For instance, the borylation of N-protected indoles, a key step in the synthesis, could be performed in a packed-bed reactor containing an immobilized catalyst, followed by in-line purification to yield the final product. researchgate.net This approach would minimize waste, reduce reaction times, and allow for automated, on-demand production.

Catalyst Development for Reduced Environmental Impact

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is central to the application of boronic acids like this compound. acs.orgnih.gov While highly effective, these reactions traditionally employ palladium catalysts, which are expensive and can leave toxic metal residues in the final product. acs.org Green chemistry initiatives are driving the development of more sustainable catalytic systems.

Key areas of development include:

Base Metal Catalysis: Research into replacing precious metals like palladium with more abundant and less toxic alternatives such as nickel or cobalt is a major focus. nih.govmdpi.com Nickel, for example, has shown promise in catalyzing Suzuki-Miyaura reactions with unique reactivity profiles. mdpi.com

Green Solvents: The use of aqueous solvent systems (e.g., water-ethanol mixtures) instead of volatile organic compounds (VOCs) further enhances the environmental credentials of the synthetic process. acs.orgnih.gov

Table 1: Comparison of Conventional vs. Green Catalytic Systems for Suzuki-Miyaura Reactions

| Feature | Conventional System (Homogeneous Pd) | Green System (e.g., Fe3O4-supported Pd) |

|---|---|---|

| Catalyst Type | Homogeneous (dissolved in reaction media) | Heterogeneous (solid support) |

| Recyclability | Difficult to recover and reuse mdpi.com | Easily recoverable and reusable acs.orgnih.gov |

| Metal Leaching | Potential for product contamination | Reduced leaching, cleaner product mdpi.com |

| Solvent | Often organic solvents (e.g., Toluene, THF) | Can be adapted for green solvents like water/ethanol nih.gov |

| Cost | High, due to precious metal and single-use | Lower long-term cost due to recyclability acs.org |

Integration into Supramolecular Chemistry and Materials Science

The boronic acid functional group is a versatile tool for molecular recognition, capable of forming reversible covalent bonds with diols. nih.govnih.gov This property makes this compound a valuable building block for the construction of complex supramolecular assemblies and advanced functional materials.

Potential applications in this area include:

Chemical Sensors: The boronic acid moiety can be integrated into fluorescent or colorimetric sensor systems designed to detect saccharides, glycoproteins, or other diol-containing biomolecules. nih.govnih.gov Binding of the target analyte to the boron center would modulate the electronic properties of the indole fluorophore, resulting in a detectable optical signal.

Self-Healing Polymers: The reversible nature of the boronate ester bond can be exploited to create dynamic polymer networks. These materials could possess self-healing properties, where broken cross-links can reform under specific conditions (e.g., changes in pH or temperature).

Organic Frameworks: As a bifunctional molecule, it can be used to construct covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The indole and benzenesulfonyl parts can engage in π-stacking and other non-covalent interactions, while the boronic acid provides a site for forming the framework's covalent backbone. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Indole derivatives are a well-established scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. rsc.orgnih.gov Boronic acids have also emerged as a privileged class of pharmacophores, most notably with the success of the proteasome inhibitor bortezomib. nih.govresearchgate.net The combination of these two motifs in this compound suggests a high potential for discovering new therapeutic agents.

Emerging research could focus on:

Anticancer Agents: The indole nucleus is a key component of many tubulin polymerization inhibitors and kinase inhibitors. nih.govmdpi.com The boronic acid group can act as a warhead, forming covalent bonds with key serine or threonine residues in enzyme active sites, such as those in proteasomes or certain serine proteases. nih.govnih.gov

Antibacterial Agents: Boron-containing compounds, including cyclic boronic acids like vaborbactam, have been developed as β-lactamase inhibitors to combat antibiotic resistance. nih.govnih.gov Derivatives of this compound could be explored for their ability to inhibit essential bacterial enzymes.

Enzyme Inhibition: The compound could be screened against various enzyme classes. For example, indole derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both important targets in cancer and inflammation. nih.govmdpi.com

Table 2: Potential Biological Targets for Indole and Boronic Acid Scaffolds

| Target Class | Example | Relevance |

|---|---|---|

| Proteasome | 26S Proteasome | Anticancer (e.g., Multiple Myeloma) nih.gov |

| Serine Proteases | Thrombin, Chymotrypsin | Anticoagulation, Anti-inflammatory |

| Kinases | Tyrosine Kinases, CDKs | Anticancer, Anti-inflammatory mdpi.com |

| Tubulin | Microtubule network | Anticancer nih.gov |

| β-Lactamases | KPC, AmpC | Overcoming Antibiotic Resistance nih.govnih.gov |

| Histone Deacetylases (HDACs) | HDAC1, HDAC6 | Anticancer mdpi.com |

Development of High-Throughput Screening (HTS) Platforms Utilizing the Compound

High-throughput screening (HTS) is essential for modern drug discovery and chemical biology. This compound can be utilized in the development of novel HTS platforms.

Fragment-Based Screening: As a "fragment," this compound can be used in screening campaigns to identify initial, low-affinity hits against a biological target. Its defined structure and reactive handle (boronic acid) make it an ideal starting point for chemical elaboration.

Microarray Development: The boronic acid group can be used to immobilize the molecule onto a surface, such as a glass slide. rsc.org These functionalized surfaces can then be used to create microarrays for screening protein-small molecule interactions or for identifying new binding partners from complex biological mixtures. rsc.org

Covalent Inhibitor Screening: The ability of boronic acids to form reversible covalent bonds makes this compound a candidate for screening libraries designed to identify covalent inhibitors. researchgate.net Such inhibitors can offer advantages in terms of potency and duration of action.

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques allow for in situ monitoring, providing real-time data without the need for sampling. spectroscopyonline.com

For reactions involving this compound, such as its synthesis or subsequent cross-coupling reactions, the following techniques are particularly valuable:

In Situ NMR Spectroscopy: Provides detailed structural information about all species in the reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products as they form. youtube.com

In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in functional groups. spectroscopyonline.com For example, the B-O and S=O stretching frequencies could be monitored to track the progress of borylation and sulfonation reactions, respectively.

Mass Spectrometry: Techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be adapted for high-throughput analysis of reaction aliquots, providing rapid quantification of components and identification of trace impurities. rsc.org This is crucial for reaction optimization and impurity profiling.

By applying these advanced analytical methods, researchers can gain deeper mechanistic insights, leading to more efficient, robust, and higher-yielding synthetic processes. spectroscopyonline.comrsc.org

Q & A

Q. How can chromatography methods be adapted to purify derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.